molecular formula C10H18O5 B1608352 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate CAS No. 48067-72-7

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate

Cat. No.: B1608352
CAS No.: 48067-72-7
M. Wt: 218.25 g/mol
InChI Key: NMLCFUMBGQIRJX-UHFFFAOYSA-N
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Description

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate is an organic compound with the molecular formula C10H18O5. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its ability to form polymers and copolymers, making it valuable in the production of various materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate can be synthesized through the esterification of acrylic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate undergoes various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form homopolymers and copolymers.

    Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Addition Reactions: Nucleophiles like primary amines or alcohols are used, often in the presence of a base such as triethylamine.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester group.

Major Products Formed

    Polymerization: The major products are homopolymers or copolymers depending on the monomers used.

    Addition Reactions: The products are typically substituted acrylates.

    Hydrolysis: The products are acrylic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.

Scientific Research Applications

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers with unique properties.

    Biomedical Applications: The polymers derived from this compound are used in drug delivery systems and as hydrogels for tissue engineering.

    Material Science: It is used in the development of coatings, adhesives, and sealants due to its excellent film-forming properties.

    Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) for the separation of complex mixtures.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers with desired mechanical and chemical properties. The presence of the ethoxy groups enhances the solubility and flexibility of the resulting polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl acrylate
  • 2-(2-Ethoxyethoxy)ethyl acrylate
  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate

Uniqueness

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate is unique due to the presence of three ethoxy groups, which provide enhanced solubility and flexibility compared to similar compounds. This makes it particularly valuable in applications where these properties are desired, such as in the development of flexible coatings and hydrogels.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-3-10(11)15-9-8-14-7-6-13-5-4-12-2/h3H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLCFUMBGQIRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147026-08-2
Record name 2-Propenoic acid, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147026-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00197404
Record name 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48067-72-7
Record name Methoxytriethylene glycol acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=48067-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048067727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-methoxyethoxy)ethoxy]ethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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